molecular formula C7H3F2N3O2 B1397832 4-Amino-2,3-difluoro-5-nitrobenzonitrile CAS No. 917980-12-2

4-Amino-2,3-difluoro-5-nitrobenzonitrile

Cat. No.: B1397832
CAS No.: 917980-12-2
M. Wt: 199.11 g/mol
InChI Key: ANECUDXVENBPRU-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluoro-5-nitrobenzonitrile is a multifunctional aromatic compound characterized by a nitrile group (-CN), nitro (-NO₂) and amino (-NH₂) substituents, and two fluorine atoms at the 2- and 3-positions of the benzene ring. Its molecular formula is C₇H₃F₂N₃O₂, with a calculated molecular weight of 211.11 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and reduction reactions . For instance, nitro-to-amine reductions under SnCl₂·2H₂O catalysis (75°C, ethanol) are critical for generating bioactive diamine intermediates .

Properties

IUPAC Name

4-amino-2,3-difluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N3O2/c8-5-3(2-10)1-4(12(13)14)7(11)6(5)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANECUDXVENBPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731554
Record name 4-Amino-2,3-difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917980-12-2
Record name 4-Amino-2,3-difluoro-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917980-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,3-difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Amino-2,3-difluoro-5-nitrobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 2,3-difluorobenzonitrile followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities. Safety measures are crucial during the synthesis due to the compound’s reactivity and potential hazards .

Chemical Reactions Analysis

4-Amino-2,3-difluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

4-Amino-2,3-difluoro-5-nitrobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,3-difluoro-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound is believed to interfere with cellular processes such as DNA replication and repair, leading to cell death in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in disrupting key signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Key Observations :

  • Nitro Group Positioning: The 5-nitro substitution in the target compound may sterically hinder reactions compared to 4-nitro analogs like 2-Amino-4-nitrobenzonitrile .
  • Fluorine vs. Methyl: Replacing fluorine with methyl (as in 4-Amino-2-fluoro-5-methylbenzonitrile) reduces polarity, impacting solubility and bioavailability .

Biological Activity

Overview

4-Amino-2,3-difluoro-5-nitrobenzonitrile is an organic compound with significant biological activity, particularly in the fields of antimicrobial and antitumor research. This compound is characterized by its unique structure, which includes amino, nitro, and difluoro functional groups, contributing to its reactivity and potential therapeutic applications.

The molecular formula of this compound is C7H4F2N2O2. It exists as a colorless crystalline solid and is known for its chemical reactivity, which allows it to participate in various chemical reactions including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may disrupt key cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells. The exact molecular pathways involved are still under investigation but may include interference with signaling pathways critical for cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves binding to bacterial enzymes or receptors, inhibiting their function and thereby preventing microbial growth.

Antitumor Activity

In cancer research, this compound has shown promise as an antitumor agent. Studies have demonstrated its efficacy in inhibiting the proliferation of certain cancer cell lines. The compound's ability to induce cell death through apoptosis makes it a candidate for further development in cancer therapies .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial properties of this compound found that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of several commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
  • Antitumor Research : In vitro studies on various cancer cell lines revealed that this compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed that this reduction was largely due to apoptosis .

Data Table: Biological Activity Summary

Biological ActivityTarget OrganismsMIC (µM)Observations
AntimicrobialE. coli8Significant growth inhibition
S. aureus10Effective against resistant strains
AntitumorVarious cancer cell lines10Induces apoptosis in treated cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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